P2X1 Receptor Antagonism: Moderate Potency Achieved Through a Non-Nitro, Non-CF3 Scaffold Compared to the Most Potent Analog
5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide functions as a non-acidic P2X1 receptor antagonist with an IC₅₀ of 199 nM, as measured in 1321N1 astrocytoma cells stably transfected with a human P2X1 chimera and assessed via ATP-induced calcium influx inhibition [1][2]. In a direct head-to-head comparison from the same SAR study, the most potent congener, N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (compound 1), achieved an IC₅₀ of 23 nM, approximately 8.6-fold more potent [1]. This differential is mechanistically significant because the target compound achieves sub-micromolar antagonism without the introduction of strongly electron-withdrawing -CF3 or -NO2 groups present in niclosamide, thus offering a distinct structural starting point for lead optimization where high lipophilicity or nitro-related toxicity issues are a concern.
| Evidence Dimension | P2X1 receptor antagonism (IC₅₀ in nM) |
|---|---|
| Target Compound Data | IC₅₀ = 199 nM |
| Comparator Or Baseline | N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide: IC₅₀ = 23 nM; Niclosamide: Not available (no significant P2X1 activity reported) |
| Quantified Difference | 8.6-fold less potent than the best-in-series; orders of magnitude more active than niclosamide for this specific target. |
| Conditions | Antagonist activity at non-desensitizing human P2X1 receptor (P2X2/P2X1 chimera) expressed in human 1321N1 cells; measured by inhibition of ATP-induced calcium influx. |
Why This Matters
This represents the first documentation of quantifiable P2X1 engagement for a simple dichlorosalicylanilide, differentiating it from niclosamide and guiding procurement for antithrombotic or bladder hyperactivity research where nitro-substituted analogs are unsuitable.
- [1] Tian, M., Abdelrahman, A., Baqi, Y., Fuentes, E., Azazna, D., Spanier, C., Densborn, S., Hinz, S., Schmid, R., & Müller, C. E. (2020). J. Med. Chem., 63(10), 5276–5294. View Source
- [2] BindingDB Entry BDBM50540432 / CHEMBL2088012. Antagonist activity at P2X1 receptor. View Source
